Methyl 3-bromo-4-methoxybenzoate
Overview
Description
Methyl 3-bromo-4-methoxybenzoate: is an organic compound with the molecular formula C9H9BrO3 3-bromo-4-methoxybenzoic acid methyl ester . This compound is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the third position and a methoxy group at the fourth position on the benzene ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-methoxybenzoate can be synthesized through the esterification of 3-bromo-4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol derivative.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of 3-amino-4-methoxybenzoate or 3-thio-4-methoxybenzoate.
Reduction: Formation of 3-bromo-4-methoxybenzyl alcohol.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Scientific Research Applications
Chemistry: Methyl 3-bromo-4-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. It can be modified to produce derivatives with biological activity, such as anti-inflammatory or antimicrobial properties .
Industry: The compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methoxybenzoate depends on its specific application and the target molecule it interacts withThe ester functional group allows for hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 5-iodo-2-methoxybenzoate
Comparison: Methyl 3-bromo-4-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This positioning can affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of the bromine atom at the third position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
methyl 3-bromo-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREVPFANJBZHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346377 | |
Record name | Methyl 3-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-37-4 | |
Record name | Methyl 3-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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